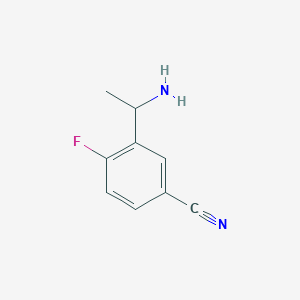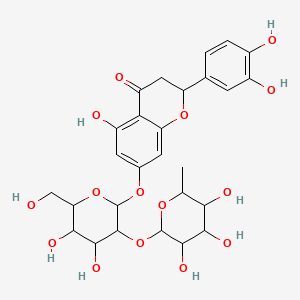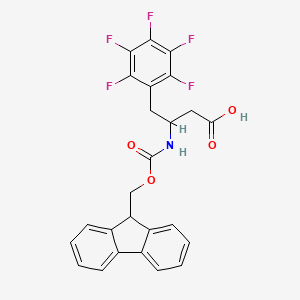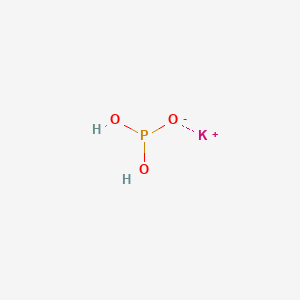
Monopotassium phosphite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monopotassium phosphite is an inorganic compound with the chemical formula KH₂PO₃. It is a salt of phosphorous acid and is commonly used in agriculture as a fertilizer and fungicide. The compound is known for its ability to enhance plant resistance to diseases and stress, promoting healthy root development and overall plant growth .
準備方法
Synthetic Routes and Reaction Conditions: Monopotassium phosphite can be synthesized by reacting phosphorous acid with potassium carbonate. The reaction involves dissolving phosphorous acid in water, followed by the gradual addition of potassium carbonate while stirring. The reaction mixture is then filtered to obtain the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the following steps:
- Feeding soft water into a reactor.
- Adding phosphorous acid while stirring.
- Charging potassium carbonate after the complete dissolution of phosphorous acid.
- Filtering the reaction mixture to obtain this compound .
化学反応の分析
Types of Reactions: Monopotassium phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phosphate.
Reduction: It can be reduced to form phosphine gas.
Substitution: It can react with bases to form different phosphite salts.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as hydrogen peroxide.
Reduction: Requires a reducing agent such as lithium aluminum hydride.
Substitution: Reacts with bases like sodium hydroxide.
Major Products Formed:
Oxidation: Potassium phosphate.
Reduction: Phosphine gas.
Substitution: Various phosphite salts.
科学的研究の応用
Monopotassium phosphite has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer and fungicide to enhance plant growth and resistance to diseases
Chemistry: Used in the synthesis of other phosphite compounds and as a reagent in various chemical reactions.
Biology: Studied for its role in plant physiology and its effects on plant metabolism.
Medicine: Investigated for its potential use in drug formulations and as a nutrient supplement.
Industry: Used in the production of other chemicals and as a component in various industrial processes.
作用機序
Monopotassium phosphite exerts its effects through several mechanisms:
Absorption and Mobility: It is highly mobile and can be easily absorbed by plant leaves and roots, moving throughout the plant via xylem and phloem.
Induction of Plant Defense Mechanisms: It stimulates plant defense mechanisms, inducing hypersensitivity reactions and aggregating phenylpropanoid biosynthetic enzymes to inhibit pathogen development.
Nutrient Supply: Provides essential nutrients like potassium and phosphorus, which are crucial for plant growth and development.
類似化合物との比較
Monopotassium phosphate (KH₂PO₄): Used as a fertilizer, food additive, and buffering agent.
Dipotassium phosphate (K₂HPO₄): Used in similar applications as monopotassium phosphate.
Potassium dihydrogen phosphate (KH₂PO₄): Another form of potassium phosphate used in agriculture and industry.
Uniqueness of Monopotassium Phosphite: this compound is unique due to its dual role as a fertilizer and fungicide. Unlike monopotassium phosphate, which primarily serves as a nutrient source, this compound also enhances plant resistance to diseases and stress .
特性
分子式 |
H2KO3P |
|---|---|
分子量 |
120.086 g/mol |
IUPAC名 |
potassium;dihydrogen phosphite |
InChI |
InChI=1S/K.H2O3P/c;1-4(2)3/h;1-2H/q+1;-1 |
InChIキー |
BZHCGFBZBPVRFE-UHFFFAOYSA-N |
正規SMILES |
OP(O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


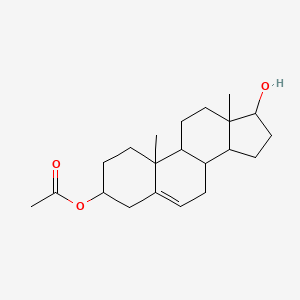
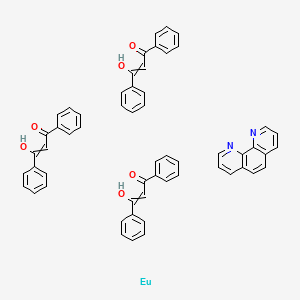
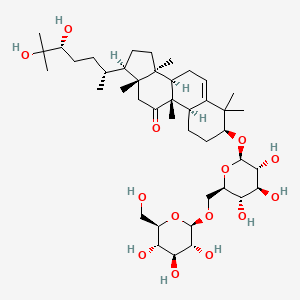
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
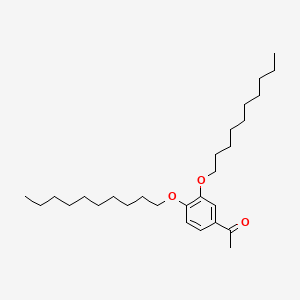
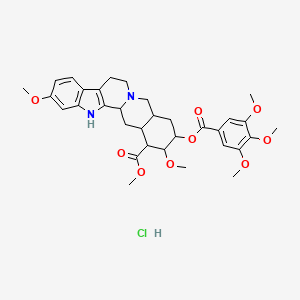
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![(3R)-3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-4-[3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13387961.png)
![1-(2-Biphenyl-4-yl-7-methylimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387979.png)
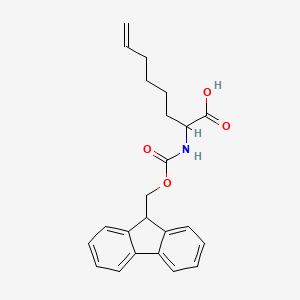
![2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13387987.png)
